

A Comprehensive Technical Guide to Benazepril Hydrochloride (C₂₄H₂₉ClN₂O₅)

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Compound of Interest

Compound Name: Benazepril Hydrochloride

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Abstract

Benazepril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and chronic kidney disease.[1] [2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). This document provides an in-depth technical overview of **benazepril hydrochloride**, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

Benazepril hydrochloride is a white to off-white, practically odorless crystalline powder.[3] Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₉ ClN ₂ O ₅	[4]
Molecular Weight	460.9 g/mol	[4]
Melting Point	188 to 190°C	[3]
pKa	4.55	[3]
Solubility	Highly soluble in water (>100 mg/mL), ethanol, and methanol.[5] Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[6]	[5][6]
Appearance	White to off-white crystalline powder	[5]
UV/Vis. λ _{max}	204, 237 nm	[6]

Mechanism of Action

Benazepril hydrochloride is a prodrug that is de-esterified in the liver to its active metabolite, benazeprilat.[7][8] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10][11]

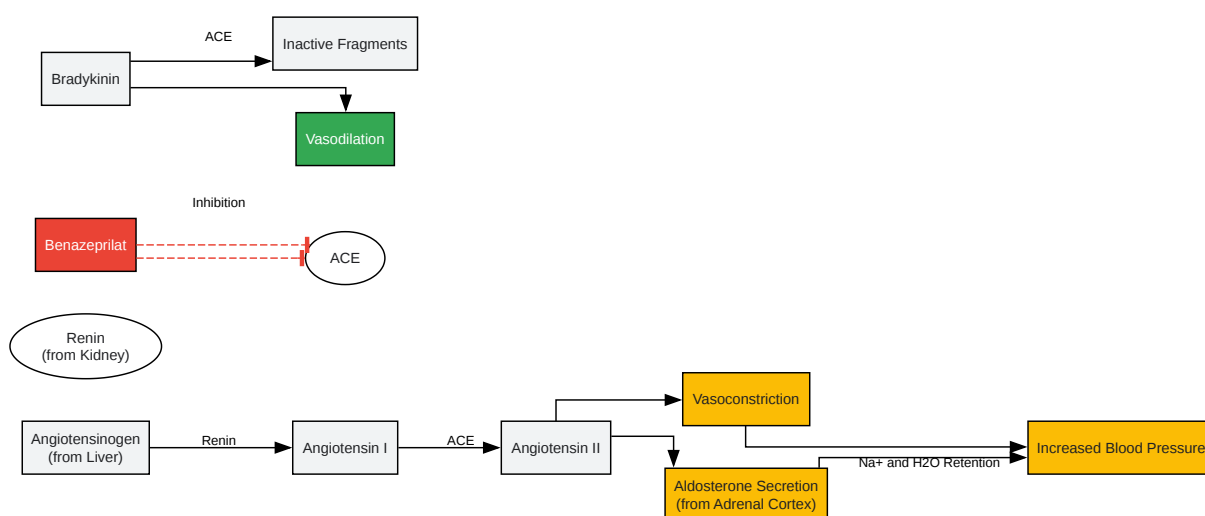
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][7] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[10][12] Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[9]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to:

- **Vasodilation:** Reduced levels of angiotensin II cause blood vessels to relax, lowering peripheral vascular resistance and blood pressure.[12]
- **Reduced Aldosterone Secretion:** Decreased angiotensin II leads to lower aldosterone levels, resulting in reduced sodium and water retention and a slight increase in serum potassium.[7][12]

- Increased Bradykinin Levels: Inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of benazepril.[13]

This cascade of effects ultimately reduces blood pressure and the workload on the heart, making it an effective treatment for hypertension and heart failure.[11]



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Figure 1: Mechanism of action of Benazeprilat on the Renin-Angiotensin-Aldosterone System (RAAS).

Pharmacokinetics

Parameter	Description	Reference
Absorption	Following oral administration, benazepril is absorbed and rapidly converted to its active metabolite, benazeprilat, in the liver.[14] Food may slightly delay absorption but does not affect the bioavailability of benazeprilat.[14]	[14]
Metabolism	Benazepril is almost completely metabolized to benazeprilat and the glucuronide conjugates of both benazepril and benazeprilat.[7]	[7]
Time to Peak Plasma Concentration (Tmax)	Benazepril: 0.5-2 hours.[15] Benazeprilat: 1-2 hours (fasting), 2-4 hours (non-fasting).[7]	[7][15]
Protein Binding	Benazepril: ~96.7%. Benazeprilat: ~95.3%.	[7]
Elimination Half-life (Benazeprilat)	Biphasic elimination with an initial half-life of approximately 3 hours and a terminal half-life of around 17.3 hours.[15]	[15]
Excretion	Primarily excreted in the urine as benazeprilat and its glucuronide conjugate.[7]	[7]

Experimental Protocols

Synthesis of Benazepril Hydrochloride

A common synthetic route involves the condensation of (S)-homophenylalanine ethyl ester with a benzazepinone derivative, followed by cyclization and salt formation.[16][17][18]

Illustrative Synthesis Steps:

- Preparation of the Benzazepinone Intermediate: 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one can be halogenated, for example, with phosphorus pentachloride, to introduce a leaving group at the 3-position. Subsequent reactions can introduce an amino group at this position.
- Condensation: The benzazepinone intermediate is condensed with (S)-homophenylalanine ethyl ester. This reaction can be achieved through various methods, including reductive amination or Michael addition.[\[17\]](#)[\[18\]](#)
- Hydrolysis and Salt Formation: The resulting ester is hydrolyzed to the carboxylic acid, yielding benazepril free base. This is then treated with hydrogen chloride in a suitable solvent (e.g., diethyl ether, methyl ethyl ketone) to precipitate **benazepril hydrochloride**.
- Purification: The crude product is often purified by recrystallization from solvents like ethyl acetate or a mixture of 3-pentanone and methanol to achieve the desired diastereomeric purity (SS isomer is the most potent) and crystalline form.[\[19\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the quantification of **benazepril hydrochloride** and its related substances in bulk drug and pharmaceutical dosage forms.[\[2\]](#)
[\[20\]](#)[\[21\]](#)

Typical HPLC Method:

- Column: C18 stationary phase (e.g., Sunfire C-18, 250×4.6 mm, 5 μm).[\[20\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjustment) and an organic modifier (e.g., methanol). A common composition is water:methanol (55:45, v/v).[\[20\]](#)
- Flow Rate: 1.0 mL/min.[\[20\]](#)
- Detection: UV detection at 233 nm or 240 nm.[\[20\]](#)[\[22\]](#)

- Retention Time: Under these conditions, **benazepril hydrochloride** typically has a retention time of around 9.19 minutes.[\[20\]](#)

This method can be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable and accurate quantification.[\[20\]](#)

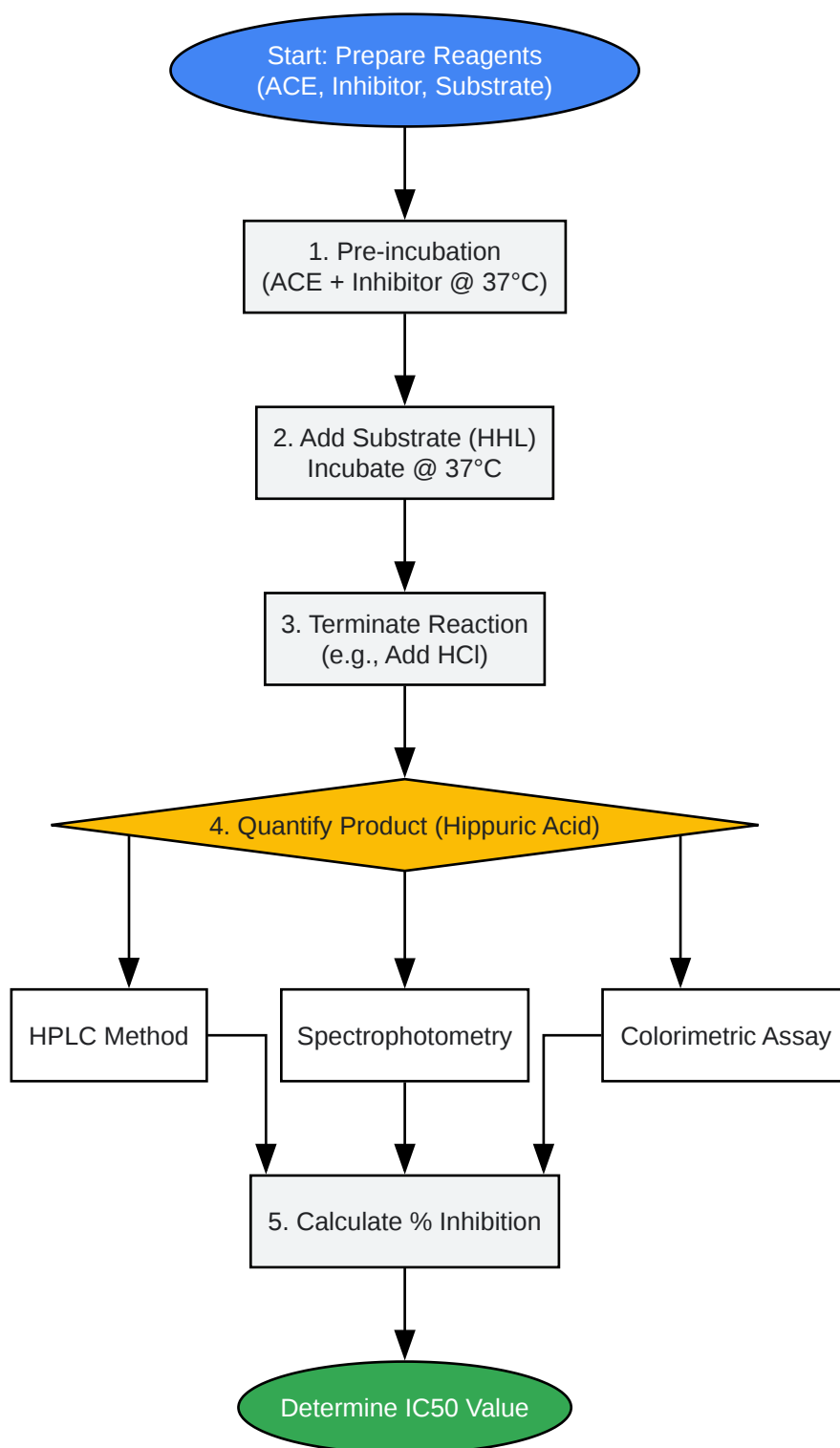
In Vitro ACE Inhibition Assay

The inhibitory activity of benazeprilat on ACE can be determined using various in vitro assays. A common method is a colorimetric or spectrophotometric assay using a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).[\[23\]](#)[\[24\]](#)

General Protocol:

- Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the inhibitor (benazeprilat) in a suitable buffer (e.g., borate buffer).
- Pre-incubation: Incubate the ACE solution with various concentrations of the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[\[25\]](#)
- Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate for a specific duration (e.g., 60 minutes at 37°C).[\[25\]](#) ACE will hydrolyze HHL to hippuric acid (HA) and histidyl-leucine.
- Reaction Termination: Stop the reaction, often by adding a strong acid (e.g., HCl) or by heat deactivation.[\[25\]](#)
- Quantification of Hippuric Acid: The amount of HA produced is quantified. This can be done by:
 - HPLC: Separating and quantifying HA by reverse-phase HPLC with UV detection.[\[24\]](#)
 - Spectrophotometry: Extracting HA with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm.[\[24\]](#)[\[26\]](#)
 - Colorimetric Methods: Reacting HA with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) and measuring the absorbance of the resulting colored product.[\[25\]](#)

- Calculation of IC₅₀: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.^[25]



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Figure 2: General experimental workflow for an in vitro ACE inhibition assay.

Conclusion

Benazepril hydrochloride is a well-characterized ACE inhibitor with a solid foundation of preclinical and clinical data supporting its therapeutic use. Its efficacy is derived from the potent and specific inhibition of the angiotensin-converting enzyme by its active metabolite, benazeprilat, leading to effective modulation of the RAAS. The established analytical and experimental protocols provide robust methods for its continued study and quality control in drug development and manufacturing. This guide serves as a foundational resource for professionals engaged in the research and development of cardiovascular therapeutics.

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